

physical and chemical properties of 5,6-Dihydrothymidine

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Compound of Interest

Compound Name: 5,6-Dihydrothymidine

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An In-depth Technical Guide to 5,6-Dihydrothymidine For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and biological significance of **5,6-Dihydrothymidine**. The information is intended to support research and development efforts in fields such as molecular biology, oncology, and medicinal chemistry.

Core Properties of 5,6-Dihydrothymidine

5,6-Dihydrothymidine (dhT), a pyrimidine 2'-deoxyribonucleoside, is a reduced derivative of thymidine.^[1] It is notable as a product of DNA damage, particularly resulting from gamma irradiation under anoxic conditions and UV radiation.^{[2][3]} Its presence in DNA can have significant biological consequences, including the impairment of DNA repair pathways.^[4]

Physical and Chemical Data

The fundamental physical and chemical properties of **5,6-Dihydrothymidine** are summarized below. This data is essential for its handling, characterization, and use in experimental settings.

Property	Value	Source
IUPAC Name	1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione	[1]
Molecular Formula	C ₁₀ H ₁₆ N ₂ O ₅	[1]
Molecular Weight	244.24 g/mol	[1]
CAS Number	5627-00-9	[1]
Synonyms	5,6-Dihydro-2'-deoxy-5-methyluridine, dhdt	[1]
Solubility	Soluble in DMSO and dimethylformamide (DMF). Slightly soluble in DMF. Soluble in PBS (pH 7.2) at approx. 0.25 mg/ml.	
Storage Temperature	-20°C	[5]

Spectral and Structural Data

Spectroscopic and crystallographic data are critical for the identification and structural elucidation of **5,6-Dihydrothymidine** and its derivatives.

Data Type	Description	Source
Mass Spectrometry	LC-MS data is available.[1] FAB-MS and Electronic Impact MS are used for characterization, especially in oligonucleotides.[6]	[1][6]
NMR Spectroscopy	Spectroscopic properties of derivatives have been studied using ^1H NMR.	[7][8][9]
Crystal Structure	The crystal structure of the related (-)-(5S)-5-hydroxy-5,6-dihydrothymidine shows a twisted half-chair conformation for the pyrimidine ring. The deoxyribose ring has an O(1')-endo envelope conformation.	[10]

Experimental Protocols

Detailed methodologies are crucial for the synthesis, purification, and analysis of **5,6-Dihydrothymidine**.

Synthesis of 5,6-Dihydrothymidine

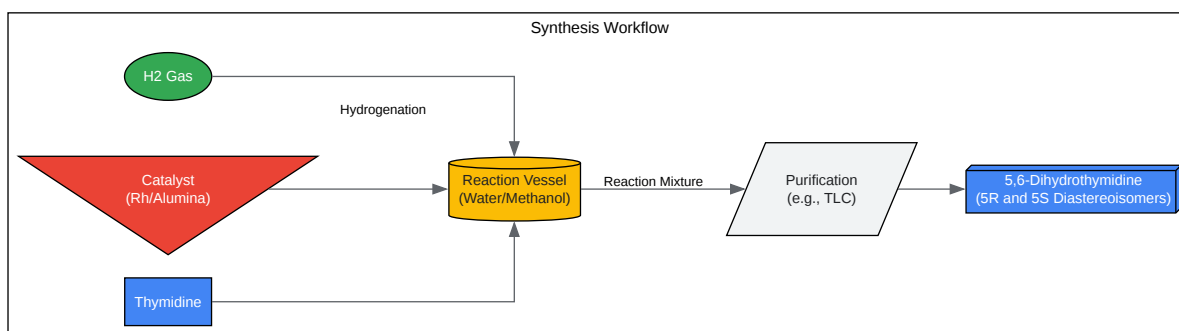
A common method for synthesizing **5,6-Dihydrothymidine** is through the catalytic hydrogenation of its precursor, thymidine. This process yields a mixture of the (5R) and (5S) diastereoisomers.[6]

Protocol: Catalytic Hydrogenation of Thymidine[6][11]

- **Dissolution:** Dissolve thymidine in a suitable solvent mixture, such as water/methanol (1:1 v/v).
- **Catalyst Addition:** Add a catalyst, typically Rhodium on alumina.

- Hydrogenation: Expose the mixture to hydrogen (H₂) gas at room temperature for approximately 3 hours.
- Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Purification: Upon completion, filter out the catalyst. The resulting solution contains a mixture of **5,6-Dihydrothymidine** diastereoisomers.
- Isolation: Isolate the diastereoisomers using chromatographic techniques, such as thin layer chromatography.[7][9]

Note: The incorporation of **5,6-Dihydrothymidine** into synthetic DNA fragments is challenging as the modified base is unstable under standard deprotection conditions. This necessitates the use of specialized amino protecting groups.[2]



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Caption: General workflow for the synthesis of **5,6-Dihydrothymidine**.

Analytical Methods

Protocol: Characterization by Mass Spectrometry and NMR[6]

- Sample Preparation: Prepare the purified **5,6-Dihydrothymidine** sample by dissolving it in an appropriate solvent. For NMR, deuterated solvents are used.
- NMR Analysis: Acquire proton (^1H) NMR spectra to confirm the structure and stereochemistry of the product.
- Mass Spectrometry Analysis: Use Fast Atom Bombardment (FAB) mass spectrometry or Electrospray Ionization (ESI) mass spectrometry to determine the molecular weight and confirm the identity of the synthesized compound.[1][6]

Protocol: Analysis within Oligonucleotides[6]

- Labeling: Label the 5'-end of the oligonucleotide containing **5,6-Dihydrothymidine** with ^{32}P .
- Acid Treatment: Heat the labeled oligonucleotide in formic acid at 90°C . This procedure helps in analyzing the position of the modified base.
- Electrophoresis: Separate the resulting fragments by length using polyacrylamide gel electrophoresis.
- Detection: Visualize the fragments to determine the location of the **5,6-Dihydrothymidine** within the DNA sequence.

Biological Role and Pathways

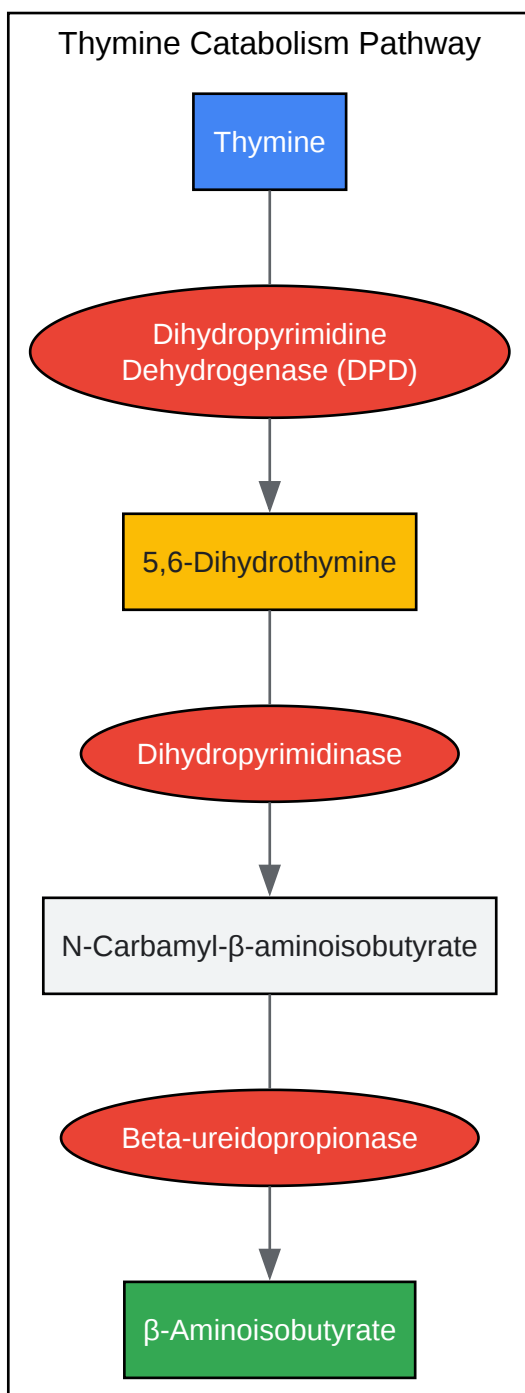
5,6-Dihydrothymidine is primarily known as a DNA lesion, but its nucleobase, 5,6-dihydrothymine, is a key intermediate in the catabolic pathway of thymine.

Pyrimidine Catabolism

The breakdown of thymine in humans and other organisms involves a three-step enzymatic process. An accumulation of the intermediate, 5,6-dihydrothymine, has been shown to be toxic and is associated with several metabolic disorders, including dihydropyrimidinase deficiency.

[12][13]

- Reduction: Dihydropyrimidine dehydrogenase (DPD) catalyzes the reduction of thymine to 5,6-dihydrothymine.[\[13\]](#)
- Hydrolysis: Dihydropyrimidinase hydrolyzes the ring of 5,6-dihydrothymine to form N-carbamyl- β -aminoisobutyrate.[\[13\]](#)
- Conversion: Beta-ureidopropionase converts N-carbamyl- β -aminoisobutyrate to β -aminoisobutyrate, ammonia, and CO₂.



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Caption: The metabolic pathway for the breakdown of thymine.

Role in DNA Damage and Repair

As a product of ionizing radiation, **5,6-Dihydrothymidine** represents a form of DNA damage.[2] Studies have shown that the presence of a persistent 5,6-dihydrothymine lesion in DNA can significantly reduce the efficiency of the base excision repair (BER) pathway for closely located abasic (AP) sites or single-strand breaks (SSB).[4] Specifically, the activity of DNA polymerase beta and the subsequent ligation step are impaired by this lesion.[4] This interference underscores the importance of understanding the cellular response to this specific type of DNA damage in the context of radiation therapy and carcinogenesis.

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